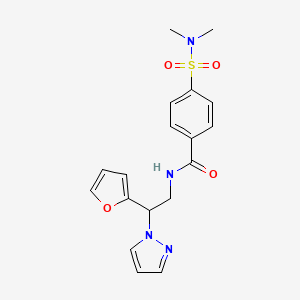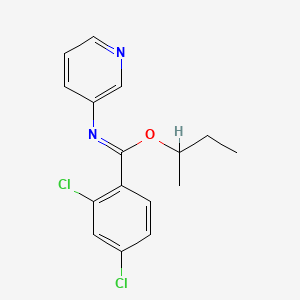
sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is a chemical compound with the molecular formula C16H16Cl2N2O . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H16Cl2N2O . For a detailed molecular structure, it is recommended to refer to databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . For detailed information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Zinc Complexes
Di-sec-butylzinc has been utilized to synthesize zinc complexes with amine ligands, demonstrating its role in creating chiral and meso molecules in solution. These complexes are of interest due to their reactive chirogenic α-carbon atoms (Lennartsson et al., 2010).
Structural Characterization of Benzimidazole Derivatives
Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, a compound structurally related to sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate, has been synthesized and structurally characterized, highlighting the significance of sec-butyl in molecular configuration (Arumugam et al., 2010).
Developing Lithium Chemistry
In exploring lithium chemistry, sec-butyl derivatives have been used to study 1,2-dihydropyridines, an area that offers insights into the reactivity and structural properties of compounds like this compound (Armstrong et al., 2015).
Chemical Properties and Reactions
Friedel-Crafts Sulfonylation
sec-Butyl compounds have been used in Friedel-Crafts sulfonylation reactions, indicating their potential in facilitating chemical transformations in organic synthesis (Nara et al., 2001).
Alkyl and π-Allyl Intermediates in Hydrocarbon Reactions
sec-Butyl compounds, similar to this compound, have been investigated for their role in hydrocarbon reactions over ruthenium, showcasing their reactivity in complex chemical processes (Huang & Ekerdt, 1985).
Biological and Environmental Studies
Inhibitory Effects on Nitric Oxide Production
sec-Butyl pyrimidine derivatives have shown strong inhibitory effects on nitric oxide production in biological systems, indicating potential research applications in biochemistry and pharmacology (Jansa et al., 2015).
Environmental Sensing and Analysis
sec-Butyl derivatives have been utilized in the development of fluorescent probes for environmental and biological sciences, demonstrating their importance in sensitive detection techniques (Wang et al., 2012).
Propriétés
IUPAC Name |
butan-2-yl 2,4-dichloro-N-pyridin-3-ylbenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-3-11(2)21-16(20-13-5-4-8-19-10-13)14-7-6-12(17)9-15(14)18/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQNTLOFCFKGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=NC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)
![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)
![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
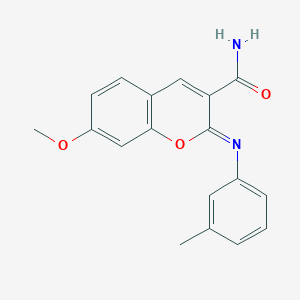
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)


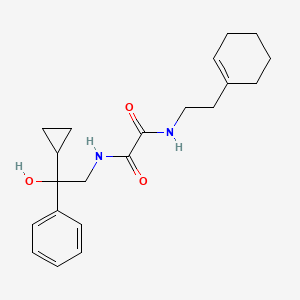
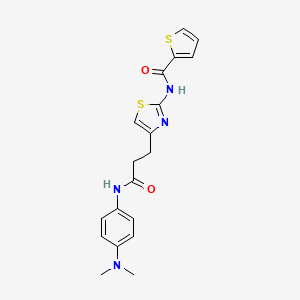
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)
